
Ethyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound features a pyran ring, which is a six-membered ring containing one oxygen atom, and is substituted with a benzyloxy group, a bromine atom, and an ethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Bromination: The bromine atom can be introduced through an electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS).
Esterification: The ethyl ester group can be introduced through a Fischer esterification reaction involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the bromine atom can participate in halogen bonding. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate: Lacks the bromine atom.
Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate: Has a methyl ester group instead of an ethyl ester group.
Ethyl 3-(benzyloxy)-5-chloro-4-oxo-4H-pyran-2-carboxylate: Contains a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the benzyloxy group and the bromine atom provides a distinct set of chemical properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C15H13BrO5 |
|---|---|
Molekulargewicht |
353.16 g/mol |
IUPAC-Name |
ethyl 5-bromo-4-oxo-3-phenylmethoxypyran-2-carboxylate |
InChI |
InChI=1S/C15H13BrO5/c1-2-19-15(18)14-13(12(17)11(16)9-21-14)20-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI-Schlüssel |
KHCHGMCYOJEBBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)C(=CO1)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12963314.png)

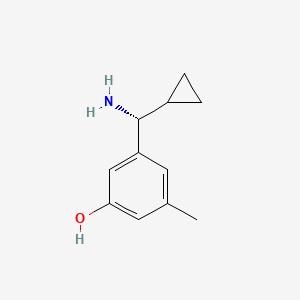
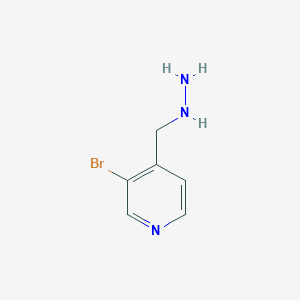



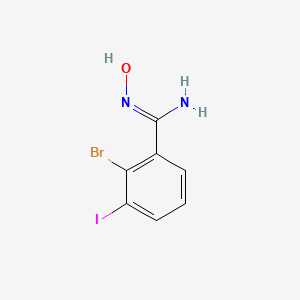

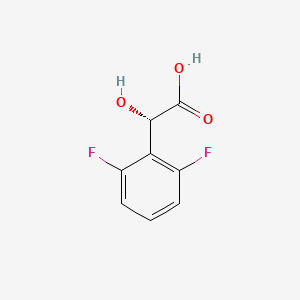
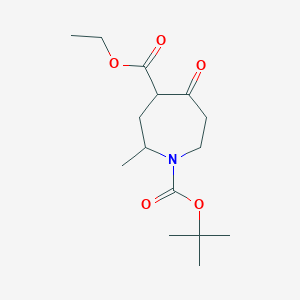
![3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12963355.png)
![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
